N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
Description
N-[(3,4-Dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a (3,4-dichlorobenzoyl)oxy moiety. This structure combines electron-withdrawing chlorine atoms and a benzoyloxy group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-6-2-1-5(3-7(6)12)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHYXURIIDMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ONC(=O)C2=CSN=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1,2,3-thiadiazole-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of such reactors allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and amide bonds:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, reflux (4–6 h) | 3,4-dichlorobenzoic acid + 1,2,3-thiadiazole-4-carboxamide hydroxyl derivative | Complete cleavage confirmed via TLC and IR loss of ester carbonyl (~1740 cm⁻¹). |
| Amide Hydrolysis | Concentrated HCl, 100°C (8–12 h) | 1,2,3-thiadiazole-4-carboxylic acid + 3,4-dichloroaniline derivative | Partial hydrolysis observed; requires extended reaction times for full conversion. |
Hydrolysis kinetics depend on substituent electron-withdrawing effects: the 3,4-dichlorobenzoyl group accelerates ester cleavage compared to non-halogenated analogs.
Nucleophilic Substitution
The thiadiazole ring’s sulfur and nitrogen atoms facilitate nucleophilic attacks:
2.1. At the Thiadiazole Sulfur Atom
2.2. At the Dichlorobenzoyl Group
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | NH₃/EtOH, 60°C (3 h) | 3,4-dichlorobenzamide derivative | 78% |
| Hydrazine | N₂H₄·H₂O, reflux (5 h) | 3,4-dichlorobenzoyl hydrazide derivative | 65% |
Electrophilic aromatic substitution is hindered by electron-withdrawing Cl groups, directing reactivity to the thiadiazole moiety.
Cyclization Reactions
Under dehydrating conditions, the carboxamide group participates in heterocycle formation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | 80°C, 2 h | Thiadiazolo[3,2-b] oxadiazole | Anticancer screening |
| PCl₅ | DCM, RT, 4 h | Fused thiadiazole-quinazoline system | Enzyme inhibition studies |
Cyclization products show enhanced bioactivity, with IC₅₀ values ≤10 µM against leukemia and colon cancer cell lines .
Condensation Reactions
The carboxamide’s NH₂ group reacts with carbonyl compounds:
Reduction Reactions
Selective reduction of the thiadiazole ring is achievable:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 h | Dihydrothiadiazole derivative | Partial saturation; retains dichlorobenzoyl group. |
| NaBH₄ | MeOH, 0°C → RT (3 h) | Unchanged starting material | Thiadiazole ring resistant to borohydride reduction. |
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation | Half-Life |
|---|---|---|---|
| pH 7.4 (PBS) | 37°C, 24 h | <5% | >48 h |
| Liver microsomes | Human, 1 h incubation | 22% | 3.1 h |
The compound demonstrates moderate metabolic stability, with CYP3A4-mediated oxidation as the primary degradation pathway .
Scientific Research Applications
Basic Information
- Chemical Formula : C10H5Cl2N3O3S
- Molecular Weight : 318.14 g/mol
- CAS Number : 341965-66-0
Structure
The structure of N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide features a thiadiazole ring, which is known for its biological activity. The presence of the dichlorobenzoyloxy group enhances its pharmacological properties.
Antiviral Activity
Research has indicated that thiadiazole derivatives can exhibit significant antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against yellow fever virus and other viral infections. A patent describes its use as an antiviral agent, highlighting its potential therapeutic applications in treating viral diseases .
Antibacterial Properties
Thiadiazole derivatives have shown promising antibacterial activity. Studies have demonstrated that modifications to the thiadiazole structure can lead to compounds with enhanced effectiveness against various bacterial strains. For example, derivatives with halogen substitutions exhibited improved antibacterial properties compared to their non-halogenated counterparts .
Agricultural Applications
This compound may also serve as a pesticide or herbicide due to its chemical structure that can interfere with biological processes in pests and weeds. The compound's effectiveness as a plant protection agent is an area of ongoing research .
Synthesis of Novel Compounds
This compound acts as a precursor for synthesizing other biologically active molecules. Its unique structure allows for the development of new derivatives that may possess enhanced pharmacological activities or novel mechanisms of action .
Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of various thiadiazole derivatives against the yellow fever virus. The study found that this compound exhibited significant inhibition of viral replication in vitro.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 5.0 | 20 |
| Control (Standard Drug) | 2.5 | 25 |
This case study illustrates the compound's potential as a lead candidate for antiviral drug development .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The study revealed that compounds with similar structures to this compound demonstrated significant zones of inhibition.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 10 |
| Staphylococcus aureus | 15 | 15 |
These findings support the compound's potential use in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues in the 1,2,3-Thiadiazole Carboxamide Family
Several 1,2,3-thiadiazole-4-carboxamide derivatives have been documented, differing primarily in their substituents:
Key Observations :
- The higher molecular weight (~356 g/mol) of the target compound compared to other carboxamides (293–352 g/mol) may affect solubility and bioavailability.
Comparison with Dichlorobenzoyl-Containing Agrochemicals
Pyrazoxyfen (ISO name), a herbicide with the formula C₂₀H₁₆Cl₂N₂O₃, shares the 2,4-dichlorobenzoyl moiety but incorporates a pyrazole ring instead of a thiadiazole .
Key Observations :
- The 3,4-dichloro substitution in the target compound vs. 2,4-dichloro in pyrazoxyfen may alter binding affinity to biological targets, as chlorine positioning influences electronic and steric interactions .
- The thiadiazole core’s inherent sulfur atom could confer distinct reactivity or metabolic stability compared to pyrazole-based agrochemicals.
Comparison with Triazole-Thioester Derivatives
A 5-substituted-4-amino-1,2,4-triazole-3-thioester (Compound 6a, Figure 1 in ) shares a heterocyclic backbone but differs in ring structure (1,2,4-triazole vs. 1,2,3-thiadiazole) and functionalization (thioester vs. carboxamide).
Key Differences :
- Triazole vs.
- Thioester vs. Carboxamide : The thioester group in Compound 6a may confer higher electrophilicity, influencing reactivity in biological systems .
Biological Activity
N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoic acid with thiadiazole derivatives under specific conditions to yield the desired product. The structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- HCT-116 (Colorectal Cancer) : The cytotoxicity was markedly high, indicating its potential as a therapeutic agent against colorectal carcinoma .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have demonstrated that it can significantly reduce inflammation in animal models. For example:
- In carrageenan-induced paw edema models, this compound exhibited a maximum reduction in edema at both lower and higher doses tested .
Table 2: Anti-inflammatory Effects in Animal Models
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:
- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer cell proliferation and survival .
- Apoptosis Induction : It may induce apoptosis in cancer cells through the activation of caspases .
- Anti-inflammatory Pathways : The compound appears to modulate inflammatory pathways by stabilizing erythrocyte membranes and inhibiting proteinase activity .
Case Studies and Research Findings
Several studies have focused on the biological efficacy of thiadiazole derivatives:
- A study highlighted the cytotoxic effects of various thiadiazole derivatives against different cancer types and emphasized the structure-activity relationship that governs their efficacy .
- Another investigation into the anti-inflammatory properties demonstrated significant results using both in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and identification markers for N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide?
- Molecular formula : C₁₀H₅Cl₂N₃O₃S.
- Molecular weight : 318.14 g/mol.
- Purity : >90% (as reported in synthesis protocols) .
- Structural identifiers : The compound features a thiadiazole core substituted with a carboxamide group and a 3,4-dichlorobenzoyloxy moiety. Key characterization techniques include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Stepwise synthesis :
Intermediate preparation : React 3,4-dichlorobenzoyl chloride with hydroxylamine derivatives to form the benzoyloxy intermediate.
Thiadiazole coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the thiadiazole-4-carboxamide group.
Cyclization : Optimize reaction conditions (e.g., DMF with iodine/triethylamine) to achieve cyclization and sulfur elimination, as seen in analogous thiadiazole syntheses .
- Key parameters : Solvent choice (e.g., ethanol, THF), reflux duration (1–4 hours), and purification via recrystallization or column chromatography .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic techniques :
- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for dichlorobenzoyl) and thiadiazole protons (δ 8.5–9.0 ppm).
- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~680 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks (m/z 318.14) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on reaction yields or optimal conditions be resolved during synthesis?
- Case example : reports yields ranging from 37% to 93% for analogous compounds, depending on substituents and solvents.
- Methodological approach :
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Kinetic studies : Monitor reaction progress via TLC or HPLC to pinpoint bottlenecks (e.g., slow cyclization steps).
- Byproduct analysis : Use LC-MS to detect side products (e.g., unreacted intermediates or sulfur byproducts) and adjust purification protocols .
Q. What strategies are effective for enhancing the compound's stability under experimental storage conditions?
- Stability challenges : Thiadiazole derivatives are prone to hydrolysis under acidic/basic conditions.
- Mitigation tactics :
- Storage : Keep in anhydrous solvents (e.g., acetonitrile) at –20°C to prevent moisture absorption.
- Lyophilization : For long-term storage, lyophilize the compound as a stable powder .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Docking studies : Model interactions with target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using software like AutoDock Vina.
- QSAR analysis : Correlate electronic properties (e.g., Hammett σ constants of substituents) with bioactivity data from analogous thiadiazoles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity sites for functionalization .
Methodological Considerations
Q. What precautions are critical when handling hazardous intermediates during synthesis?
- Hazardous reagents : 3,4-Dichlorobenzoyl chloride is corrosive; use PPE (gloves, goggles) and work in a fume hood.
- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal.
- First-aid protocols : For skin contact, rinse immediately with water and consult a physician, referencing the compound's SDS .
Q. How can researchers optimize reaction scalability without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
